2-Amino-2,2-bis-(methoxymethyl)ethanol
Description
2-Amino-2,2-bis-(methoxymethyl)ethanol is a tertiary amino alcohol characterized by a central carbon atom bonded to two methoxymethyl (-CH2OCH3) groups and an ethanolamine (-NH2CH2CH2OH) moiety. While direct references to this compound are absent in the provided evidence, its structure can be inferred from analogs like 2-((2-methoxyethyl)(methyl)amino)ethanol () and 2-Amino-2-(2-methoxyphenyl)ethanol (). The compound’s unique bis-methoxymethyl substitution likely influences its physicochemical properties, reactivity, and applications compared to simpler amino alcohols.
Properties
Molecular Formula |
C6H15NO3 |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-amino-3-methoxy-2-(methoxymethyl)propan-1-ol |
InChI |
InChI=1S/C6H15NO3/c1-9-4-6(7,3-8)5-10-2/h8H,3-5,7H2,1-2H3 |
InChI Key |
BBOSWURMAOTHAZ-UHFFFAOYSA-N |
Canonical SMILES |
COCC(CO)(COC)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Nomenclature
Amino alcohols exhibit diverse naming conventions due to substitutive and functional nomenclature rules (). For example:
- 2-Methoxyethanol (CAS 109-86-4): A primary alcohol with a methoxy group at the β-position. Synonyms include β-methoxyethanol and ethylene glycol monomethyl ether .
- 2-((2-Methoxyethyl)(methyl)amino)ethanol (): Contains a methoxyethyl group and methylamino substituent on the ethanol backbone.
- 2-Amino-2-(2-methoxyphenyl)ethanol (): Features a methoxyphenyl group attached to the aminoethanol core.
Physicochemical Properties
Key Observations :
- The bis-methoxymethyl groups increase molecular weight and boiling point compared to 2-methoxyethanol.
- Enhanced hydrogen-bonding capacity from the amino and hydroxyl groups may improve water solubility relative to non-amino analogs.
Reactivity Differences :
- The amino group in the target compound enables condensation reactions (e.g., peptide coupling) absent in 2-methoxyethanol.
- Methoxymethyl ethers are less prone to hydrolysis than ethoxyethoxy chains (), enhancing stability in acidic conditions.
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